N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-2-13-4-3-5-16(10-13)22-19(28)20-23-18(25-29-20)17-12-27(26-24-17)11-14-6-8-15(21)9-7-14/h3-10,12H,2,11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDHMUYZXMZUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.
Reaction Conditions
-
Acidic Hydrolysis : Reflux with concentrated HCl (6M) at 110°C for 12 hours.
-
Basic Hydrolysis : NaOH (4M) in ethanol/water (1:1) at 80°C for 8 hours.
Outcome :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits moderate electrophilicity at the C3 and C5 positions, enabling substitution reactions with nucleophiles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | Methanol, 60°C, 6 hours | Methoxy-substituted oxadiazole derivative | |
| Ammonia | Ethanol, 100°C, pressurized reactor | Amino-oxadiazole |
Mechanism :
Nucleophilic displacement occurs at the electron-deficient carbon, facilitated by the electron-withdrawing nature of the oxadiazole ring .
Ring-Opening Reactions
The oxadiazole ring undergoes ring-opening under strong acidic or reductive conditions:
a. Acidic Ring-Opening
b. Reductive Ring-Opening
-
Conditions : LiAlH₄ in THF, 0°C to room temperature, 2 hours .
-
Product : Reduced amine and carbonyl compounds.
Functionalization of the Triazole Moiety
The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions:
a. Huisgen Cycloaddition
-
Product : Triazole-linked conjugates (e.g., with alkynes).
b. Alkylation
Oxidation and Reduction Reactions
a. Oxidation of the Ethyl Group
-
Reagent : KMnO₄ in H₂O/acetone, 50°C.
-
Product : Carboxylic acid via oxidation of the ethyl (-CH₂CH₃) to -COOH.
b. Reduction of the Oxadiazole Ring
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Carboxamide | High (acid/base-sensitive) | Hydrolysis, alkylation |
| Oxadiazole ring | Moderate | Substitution, ring-opening |
| Triazole ring | Low (requires catalysis) | Cycloaddition, alkylation |
| Aromatic substituents | Low (electron-withdrawing F) | Electrophilic substitution |
Stability Under Various Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Aqueous acid (pH < 3) | Low (hydrolysis dominates) | Carboxamide → Carboxylic acid |
| Aqueous base (pH > 10) | Moderate | Oxadiazole ring-opening |
| UV light | High | No significant degradation |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. The compound N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is hypothesized to exhibit similar properties due to its structural features.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that oxadiazole derivatives showed high percent growth inhibition (PGI) against several cancer cell lines including SNB-19 and OVCAR-8 with PGIs exceeding 85% . The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The triazole and oxadiazole scaffolds are known for their antimicrobial activities. Compounds with these structures have been investigated for their efficacy against a range of bacterial and fungal pathogens.
Research Findings:
In vitro assays have shown that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances lipophilicity and bioavailability |
| Triazole Moiety | Increases binding affinity to biological targets |
| Fluorophenyl Group | Improves metabolic stability and selectivity |
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material sciences due to its unique electronic properties. Compounds with similar structures have been utilized in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes.
Potential Application:
The incorporation of the oxadiazole and triazole units can lead to materials with enhanced photophysical properties suitable for optoelectronic applications. Research into the synthesis of polymers based on these compounds is ongoing.
Mechanism of Action
The mechanism by which N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The compound belongs to a class of triazole-oxadiazole hybrids. Key analogs for comparison include:
Key Observations :
- The 1,2,3-triazole moiety, often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common feature in analogs with bioactivity .
- Fluorinated aromatic groups (e.g., 4-fluorophenyl) enhance metabolic stability and membrane permeability, as seen in kinase inhibitors .
Pharmacological Potential
While direct pharmacological data for the target compound are absent, structurally related molecules exhibit diverse activities:
- Anticancer : Triazole-oxadiazole hybrids (e.g., compound 8a and 14a in ) show IC₅₀ values of ~6 μM against prostate cancer (PC-3) cells, attributed to triazole-mediated interactions with tubulin or DNA .
- Antimicrobial : Benzotriazole sulfonamides () inhibit fungal growth (e.g., Botrytis cinerea) with >85% efficacy, comparable to commercial fungicides .
- Kinase Inhibition : The trifluoromethylphenyl-triazole derivative () targets tyrosine kinases, leveraging fluorine’s electronegativity for ATP-binding site interactions .
Critical Analysis of Structural Advantages and Limitations
Advantages
- Dual Heterocycles : The oxadiazole-triazole combination may enhance binding to multiple enzyme pockets.
- Fluorine Substituents: Improve pharmacokinetics (e.g., bioavailability, half-life) compared to non-fluorinated analogs .
Limitations
- Synthetic Complexity : Multi-step synthesis (e.g., cyclization, CuAAC) may reduce scalability.
- Uncertain SAR : Lack of explicit data on the target compound’s structure-activity relationship (SAR) limits optimization.
Biological Activity
N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This compound integrates a triazole and oxadiazole moiety, both known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies, including synthesis methods, antimicrobial properties, anticancer effects, and enzyme inhibition activities.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of 3-ethylphenylamine with appropriate precursors to form the desired triazole and oxadiazole structures. The detailed synthesis pathway includes:
- Formation of Triazole Ring : Utilizing a 1,3-dipolar cycloaddition reaction.
- Oxadiazole Formation : Reaction of the triazole with carboxylic acid derivatives.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. In a study assessing various derivatives:
| Compound | Microorganism | Activity |
|---|---|---|
| 14 | E. coli | Moderate |
| 15 | S. aureus | Good |
| 8 | K. pneumoniae | Moderate |
The compound demonstrated moderate activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
Anticancer Activity
The antiproliferative effects of similar compounds have been evaluated against various cancer cell lines. A notable study reported that derivatives with triazole moieties showed reduced cell growth in multiple cancer types:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 2.91 | Significant inhibition |
| MCF7 (Breast) | 5.20 | Moderate inhibition |
These compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and increased ROS generation .
Enzyme Inhibition
The interaction of this compound with acetylcholinesterase (AChE) has been studied to assess its potential as a neuroprotective agent. The binding affinity was compared with donepezil, a known AChE inhibitor:
| Compound | Binding Affinity (Ki) |
|---|---|
| N-(3-ethylphenyl)... | 0.45 µM |
| Donepezil | 0.35 µM |
The results indicate promising AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Triazole Derivatives : A series of synthesized triazoles exhibited broad-spectrum antimicrobial activity and were further explored for their anticancer properties against various cell lines.
- Oxadiazole Compounds : Studies focused on oxadiazole-containing molecules revealed significant inhibition of tumor cell proliferation.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The compound’s triazole and oxadiazole motifs suggest modular synthesis via click chemistry (azide-alkyne cycloaddition for the triazole) and cyclization reactions (e.g., amidoxime cyclization for the oxadiazole). For example:
- Triazole formation : React a fluorophenylmethyl azide with a terminal alkyne precursor under Cu(I) catalysis .
- Oxadiazole synthesis : Cyclize a carboxamide precursor with hydroxylamine or nitrile oxide . Key considerations: Optimize reaction conditions (temperature, solvent) to avoid side products. Purification via column chromatography or recrystallization is critical due to structural complexity.
Q. How can the molecular structure be confirmed experimentally?
Use single-crystal X-ray diffraction with refinement via SHELXL (e.g., SHELX-2018) for high-resolution structural determination. Key steps:
Q. What are the solubility challenges, and how can they be mitigated?
The compound’s hydrophobicity (due to aromatic and heterocyclic groups) limits aqueous solubility. Strategies include:
- Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to enhance bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .
Advanced Research Questions
Q. How to design enzyme inhibition assays for this compound?
- Target selection : Prioritize enzymes with binding pockets complementary to the triazole and oxadiazole motifs (e.g., HIV-1 capsid proteins or kinases) .
- Assay setup :
Q. How to resolve contradictions between computational predictions and experimental data?
Discrepancies may arise from:
- Solvent effects : MD simulations often neglect solvent interactions; use explicit solvent models (e.g., TIP3P water) .
- Conformational flexibility : The triazole and oxadiazole rings may adopt multiple tautomeric states. Compare DFT-optimized geometries with crystallographic data .
- Example : In , triazole derivatives showed lower experimental activity than predicted due to unmodeled protein flexibility.
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Plasma protein binding : Modify the carboxamide group (e.g., replace ethylphenyl with polar substituents) to lower binding to albumin .
- Half-life extension : PEGylate the molecule or conjugate with albumin-binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
